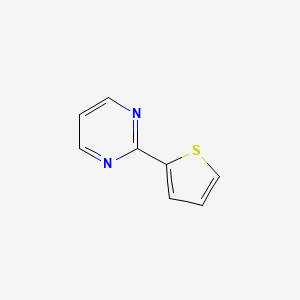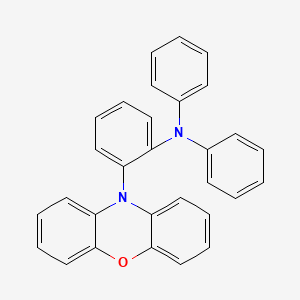
2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline typically involves the reaction of phenoxazine derivatives with diphenylamine. One common method includes the use of palladium-catalyzed N-arylation reactions, where phenoxazine is reacted with diphenylamine in the presence of a palladium catalyst and a suitable base . The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides and alkoxides are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenoxazine derivatives
Scientific Research Applications
2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer and antimicrobial properties.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting cellular processes . The compound’s unique structure allows it to interact with various biomolecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: Similar in structure but contains sulfur instead of oxygen.
Phenazine: Another related compound with a nitrogen-containing heterocyclic structure.
Uniqueness
2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline is unique due to its specific combination of phenoxazine and diphenylamine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and biological imaging .
Properties
Molecular Formula |
C30H22N2O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-phenoxazin-10-yl-N,N-diphenylaniline |
InChI |
InChI=1S/C30H22N2O/c1-3-13-23(14-4-1)31(24-15-5-2-6-16-24)25-17-7-8-18-26(25)32-27-19-9-11-21-29(27)33-30-22-12-10-20-28(30)32/h1-22H |
InChI Key |
ITDSAAKACHNVLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
![5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14138695.png)
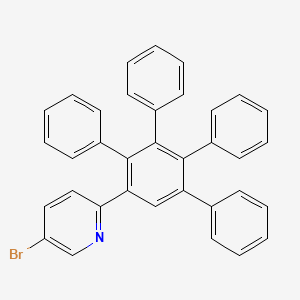
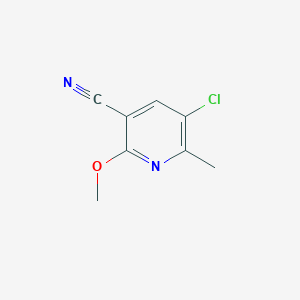
![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
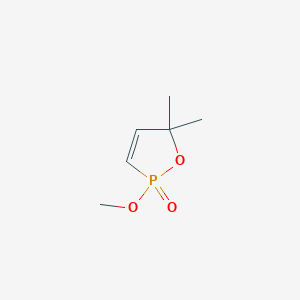
![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)
